2-Chloro-N-(pyridazin-3-yl)acetamide
Description
Properties
Molecular Formula |
C6H6ClN3O |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
2-chloro-N-pyridazin-3-ylacetamide |
InChI |
InChI=1S/C6H6ClN3O/c7-4-6(11)9-5-2-1-3-8-10-5/h1-3H,4H2,(H,9,10,11) |
InChI Key |
IGGZGYUKRRPOFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(pyridazin-3-yl)acetamide typically involves the reaction of pyridazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Pyridazine+Chloroacetyl chloride→2-Chloro-N-(pyridazin-3-yl)acetamide
Industrial Production Methods
Industrial production of 2-Chloro-N-(pyridazin-3-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(pyridazin-3-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of new products.
Hydrolysis: The acetamide group can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used. The reactions are conducted under controlled conditions to ensure selective transformation.
Hydrolysis: Acidic or basic conditions are employed for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and hydrolyzed products. Each reaction pathway leads to distinct chemical entities with unique properties.
Scientific Research Applications
2-Chloro-N-(pyridazin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(pyridazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The chloro group and pyridazinyl moiety play crucial roles in its binding to target proteins and enzymes. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
Bioactivity :
- Pyrazole derivatives (e.g., ) are critical in agrochemistry, specifically for synthesizing Fipronil analogs, which target insect GABA receptors . In contrast, thiadiazole-pyridine hybrids () exhibit potent anticancer activity, attributed to their ability to disrupt cellular proliferation pathways .
- Alachlor and other herbicidal chloroacetamides () inhibit very-long-chain fatty acid synthesis in plants, a mechanism distinct from the receptor-targeted activity of pyridazine/pyrazole derivatives .
Substituent Effects: The presence of a cyano group in pyrazole derivatives () increases electrophilicity, facilitating nucleophilic attacks in insecticidal activity. Conversely, methoxy groups in thiadiazole derivatives () improve membrane permeability in cancer cells .
Toxicity and Metabolism: N-(β-Cyanoethyl)monochloroacetamide () has an oral LD₅₀ of 410 mg/kg in rats, highlighting acute toxicity risks associated with cyanoalkyl substituents. In contrast, herbicidal chloroacetamides like alachlor are metabolized more efficiently in mammals, reducing acute toxicity .
Biological Activity
2-Chloro-N-(pyridazin-3-yl)acetamide is an organic compound notable for its unique structural features, including a chloro group and a pyridazin-3-yl moiety attached to an acetamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.
- Molecular Formula : C7H8ClN3O
- Molecular Weight : 175.58 g/mol
Biological Activity Overview
Research indicates that 2-Chloro-N-(pyridazin-3-yl)acetamide exhibits significant biological activity, particularly in pharmacology and biochemistry. Its interactions with specific cellular pathways suggest potential therapeutic applications.
Antimicrobial Activity
In vitro studies have demonstrated that 2-Chloro-N-(pyridazin-3-yl)acetamide shows effectiveness against various bacterial strains. Its mechanism appears to involve the inhibition of bacterial growth, potentially through interference with bacterial enzyme systems.
Anticancer Properties
Several studies have highlighted the cytotoxic effects of this compound on cancer cell lines. For instance, compounds structurally related to 2-Chloro-N-(pyridazin-3-yl)acetamide have been tested against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, showing promising results in inhibiting cell proliferation.
Comparative Analysis of Related Compounds
The biological activity of 2-Chloro-N-(pyridazin-3-yl)acetamide can be further understood by comparing it with structurally similar compounds. The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-N-(pyridazin-3-yl)acetamide | Chloro group + pyridazinyl moiety | Antimicrobial, anticancer |
| 2,2,2-Trichloro-N-(pyridin-3-yl)acetamide | More reactive due to additional chloro groups | Enhanced antimicrobial activity |
| N-(pyridazin-3-yl)acetamide | Lacks the chloro group | Reduced reactivity and activity |
| 2-Chloro-N-(pyridin-3-ylmethyl)acetamide | Methyl substituent on pyridine | Different reactivity patterns |
The interaction studies of 2-Chloro-N-(pyridazin-3-yl)acetamide focus on its binding affinity with specific enzymes and receptors. This compound appears to modulate the activity of target proteins, which may lead to therapeutic effects. Understanding these interactions is crucial for optimizing its design as a drug candidate.
Case Studies
- Cytotoxic Activity Against Cancer Cells : A study investigated the cytotoxic effects of various pyridazine derivatives, including 2-Chloro-N-(pyridazin-3-yl)acetamide, on HCT-116 and MCF-7 cell lines. The results indicated that this compound exhibited significant cytotoxicity, with IC50 values suggesting strong potential for further development as an anticancer agent .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings showed that it effectively inhibited bacterial growth at certain concentrations, supporting its development as a potential antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
